

# Branaplam as a Splicing Modulator of SMN2: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |  |  |  |
|----------------------|-----------|-----------|--|--|--|
| Compound Name:       | Branaplam |           |  |  |  |
| Cat. No.:            | B560654   | Get Quote |  |  |  |

For Researchers, Scientists, and Drug Development Professionals

### **Abstract**

Branaplam (formerly LMI070/NVS-SM1) is an orally bioavailable, brain-penetrant small molecule designed to modulate the pre-messenger RNA (pre-mRNA) splicing of the Survival Motor Neuron 2 (SMN2) gene. Initially developed for the treatment of Spinal Muscular Atrophy (SMA), its mechanism of action involves correcting the characteristic exclusion of exon 7 in SMN2 transcripts, thereby increasing the production of full-length, functional Survival Motor Neuron (SMN) protein. Branaplam functions by binding to and stabilizing the transient RNA duplex formed between the 5' splice site of SMN2 exon 7 and the U1 small nuclear ribonucleoprotein (snRNP), a key component of the spliceosome. This stabilization enhances the recognition of the weak splice site, promoting exon 7 inclusion. While its development for SMA was discontinued due to a rapidly evolving therapeutic landscape, the unique mechanism of branaplam has provided significant insights into the targeted modulation of RNA splicing for therapeutic purposes. This technical guide provides an in-depth overview of branaplam's core mechanism, a summary of key preclinical and clinical data, detailed experimental protocols for its evaluation, and visualizations of the relevant biological pathways and workflows.

# Mechanism of Action: Correcting the SMN2 Splicing Defect







Spinal Muscular Atrophy is caused by the loss of the SMN1 gene, leaving the nearly identical SMN2 gene as the sole source of SMN protein. A critical single nucleotide difference in exon 7 of SMN2 (a C-to-T transition) disrupts a splicing enhancer element. This leads to the inefficient recognition of exon 7 by the spliceosome, resulting in its exclusion from the majority of mature mRNA transcripts. The resulting protein, SMN $\Delta$ 7, is truncated, unstable, and rapidly degraded, leading to the SMN protein deficiency that drives SMA pathology.[1]

**Branaplam** is a pyridazine derivative that directly addresses this splicing defect.[2] Its mechanism relies on enhancing the interaction between the spliceosome and the SMN2 pre-mRNA.[3] Specifically, **branaplam** stabilizes the transient double-stranded RNA structure formed between the SMN2 pre-mRNA and the U1 snRNP complex at the 5' splice site of exon 7.[2][4] By increasing the binding affinity of U1 snRNP in a sequence-selective manner, **branaplam** promotes the inclusion of exon 7 into the final mRNA transcript, leading to an increase in the production of full-length, functional SMN protein.[4][5]

# Visualizing the Splicing Pathway and Branaplam's Intervention

The following diagrams illustrate the native SMN2 splicing pathway and the mechanism by which **branaplam** corrects the defect.



SMN2 Gene Exon 7 (Weak 5' Splice Site) Pre-mRNA Splicing SMN2 pre-mRNA rocessing Spliceosome Inefficient Recognition Major Pathway (~90%) Minor Pathway (~10%) Exon 7 Exclusion Exon 7 Inclusion **Resulting Products** SMN∆7 mRNA Degradation

Figure 1: The SMN2 Splicing Defect in SMA

Click to download full resolution via product page

Figure 1: The SMN2 Splicing Defect in SMA





Figure 2: Branaplam's Mechanism of Action

Click to download full resolution via product page

Figure 2: **Branaplam**'s Mechanism of Action



## **Quantitative Data Summary**

The following tables summarize key quantitative data from in vitro and preclinical evaluations of **branaplam**.

Table 1: In Vitro Activity of Branaplam and Analogs

| Compound/An alog       | Assay System                        | Parameter                       | Value                                      | Reference |
|------------------------|-------------------------------------|---------------------------------|--------------------------------------------|-----------|
| Branaplam<br>(NVS-SM1) | SMNΔ7 Mouse<br>Myoblasts<br>(ELISA) | SMN Protein<br>Increase         | Efficacy at lower<br>doses vs. NVS-<br>SM2 | [6]       |
| Pyridazine 2 (Hit)     | SMN2 Reporter<br>(NSC34 Cells)      | % Activation vs.<br>DMSO        | 1700%                                      | [7]       |
| Pyridazine 2 (Hit)     | SMN2 Reporter<br>(NSC34 Cells)      | EC50                            | 3.5 μΜ                                     | [7]       |
| Pyridazine 2 (Hit)     | Mouse SMN<br>ELISA                  | EC50                            | 0.6 μΜ                                     | [7]       |
| Pyridazine 2 (Hit)     | Mouse SMN<br>ELISA                  | Fold Increase in SMN            | 2.5-fold                                   | [7]       |
| Branaplam              | U1 snRNP<br>Binding Assay<br>(FP)   | Increase in<br>Binding Affinity | 2- to 3-fold                               | [1]       |

Table 2: Preclinical Pharmacokinetics and Efficacy of Branaplam



| Animal Model  | Dosing<br>Regimen (Oral)                 | Parameter                               | Result                             | Reference |
|---------------|------------------------------------------|-----------------------------------------|------------------------------------|-----------|
| SMNΔ7 Mouse   | 1, 3, 10, 30<br>mg/kg daily<br>(PND3-12) | SMN Protein<br>Levels in Brain          | Dose-dependent increase            | [7]       |
| SMNΔ7 Mouse   | 1 mg/kg daily                            | Mean Brain Concentration (4h post-dose) | 1.55 μΜ                            | [7]       |
| SMNΔ7 Mouse   | 30 mg/kg daily                           | Mean Brain Concentration (4h post-dose) | 61.7 μΜ                            | [7]       |
| SMNΔ7 Mouse   | 3 and 10 mg/kg<br>daily                  | Survival                                | Increased overall survival         | [7]       |
| SMN C/+ Mouse | 10 mg/kg                                 | SMN Protein<br>Levels in Brain          | Statistically significant increase | [7]       |

### **Clinical Studies Overview**

**Branaplam** was evaluated in a Phase 1/2, open-label, dose-escalating study in infants with SMA Type 1 (NCT02268552).[7] The primary objectives were to assess safety, tolerability, pharmacokinetics, and efficacy. The key efficacy endpoint was the change from baseline in the Children's Hospital of Philadelphia Infant Test of Neuromuscular Disorders (CHOP INTEND) score, a 16-item, 64-point scale assessing motor function in infants with SMA.[6]

In July 2021, Novartis announced the discontinuation of **branaplam**'s development for SMA.[8] This decision was not based on safety or efficacy concerns but rather on the "rapid advancements in the SMA treatment landscape," which included several approved therapies.[8] The company determined that **branaplam** would likely not represent a highly differentiated treatment option.[3] While interim data was presented at conferences, full, peer-reviewed results from the trial have not been published.[2][8]

# **Experimental Protocols**



The following sections provide detailed methodologies for key experiments used to characterize SMN2 splicing modulators like **branaplam**.

# SMN2 Minigene Reporter Assay for High-Throughput Screening

This cell-based assay is designed to identify and quantify the activity of compounds that modulate SMN2 exon 7 splicing. It utilizes a reporter construct where the inclusion or exclusion of exon 7 results in a measurable output, such as luciferase activity.

Objective: To quantify a compound's ability to promote SMN2 exon 7 inclusion in a cellular context.

#### Materials:

- Cell Line: NSC34 motor neuron cells or HEK293T cells.
- Reporter Plasmid: An exon-trapping vector (e.g., pSPL3) containing SMN2 genomic sequence spanning from exon 6 to exon 8. The construct is designed such that inclusion of exon 7 produces a functional reporter (e.g., Luciferase), while exclusion results in a frameshift and no functional reporter.
- Transfection Reagent (e.g., Lipofectamine).
- Cell culture medium, serum, and antibiotics.
- Test compounds (dissolved in DMSO).
- Luciferase assay reagent.
- Luminometer-compatible microplates (e.g., white, opaque 96-well plates).

#### Protocol:

 Cell Seeding: Seed NSC34 cells into 96-well plates at a density that will result in 60-70% confluency on the day of transfection.



- Transfection: Co-transfect the cells with the SMN2 minigene reporter plasmid. Optimize
  plasmid and reagent concentrations according to manufacturer instructions.
- Compound Treatment: 24 hours post-transfection, remove the medium and add fresh medium containing the test compounds at various concentrations (typically a serial dilution).
   Include DMSO-only wells as a negative control.
- Incubation: Incubate the plates for 24-48 hours at 37°C and 5% CO<sub>2</sub>.
- Luciferase Assay: Remove the plates from the incubator and allow them to equilibrate to room temperature. Add the luciferase assay reagent to each well according to the manufacturer's protocol.
- Data Acquisition: Measure luminescence using a plate-reading luminometer.
- Data Analysis:
  - Normalize the raw luminescence units (RLU) of compound-treated wells to the average of the DMSO-treated control wells.
  - Plot the normalized data against the compound concentration.
  - Calculate the EC<sub>50</sub> (half-maximal effective concentration) using a non-linear regression model (e.g., four-parameter logistic curve).

## RT-qPCR for Quantification of SMN mRNA Isoforms

This method quantifies the relative abundance of full-length (FL-SMN, containing exon 7) and exon 7-skipped ( $\Delta$ 7-SMN) transcripts.

Objective: To measure the change in the ratio of FL-SMN to  $\Delta 7$ -SMN mRNA following compound treatment.

#### Materials:

- Treated cells or tissues.
- RNA extraction kit (e.g., RNeasy Mini Kit).



- Reverse transcription kit (e.g., with oligo(dT) or random primers).
- qPCR instrument (e.g., ABI Prism 7000).
- qPCR master mix (e.g., TaqMan Universal Master Mix).
- Primers and Probes:
  - Forward Primer (Exon 6): 5'-GTCCAGATTCTCTTGATGAT-3'
  - Reverse Primer (Exon 8): 5'-CTATAACGCTTCACATTCCA-3'
  - FL-SMN Probe (Exon 7-8 junction): 5'-[FAM]-CAGCATTTCTCCTTAATTT-[MGBNFQ]-3'
  - Δ7-SMN Probe (Exon 6-8 junction): 5'-[VIC]-TCTAAAACATACCTC-[MGBNFQ]-3'
  - Housekeeping Gene Primers/Probe (e.g., PGK1, GAPDH) for normalization.

#### Protocol:

- RNA Extraction: Lyse cells or homogenized tissue and extract total RNA using a column-based kit. Include a DNase I treatment step to eliminate genomic DNA contamination.
   Assess RNA quality and quantity (e.g., via NanoDrop).
- cDNA Synthesis: Synthesize first-strand cDNA from 1-2 μg of total RNA using a reverse transcription kit.
- qPCR Reaction Setup: Prepare qPCR reactions in a 96- or 384-well plate. For each sample, set up reactions for FL-SMN, Δ7-SMN, and the housekeeping gene. A typical 25 μL reaction includes: 1X Master Mix, 0.4 μM of each primer, 0.2 μM of the probe, and diluted cDNA.
- qPCR Run: Perform the qPCR on a real-time PCR system using a standard thermal cycling protocol (e.g., 95°C for 10 min, followed by 45 cycles of 95°C for 15 sec and 60°C for 1 min).
- Data Analysis:
  - Determine the threshold cycle (CT) for each target.



- $\circ$  Calculate the relative expression of each isoform using the  $\Delta\Delta$ CT method, normalizing to the housekeeping gene and relative to a control sample (e.g., DMSO-treated).
- Calculate the percentage of exon 7 inclusion as: [FL-SMN / (FL-SMN + Δ7-SMN)] \* 100.

## Western Blot for SMN Protein Quantification

This protocol details the semi-quantitative analysis of total SMN protein levels in cell or tissue lysates.

Objective: To determine the relative increase in SMN protein expression after treatment with a splicing modulator.

#### Materials:

- Protein lysates from treated cells/tissues.
- RIPA buffer with protease inhibitors.
- · BCA protein assay kit.
- SDS-PAGE gels (10-12%).
- PVDF or nitrocellulose membranes.
- Transfer buffer and electrophoresis running buffer.
- Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBS-T).
- Primary Antibodies: Mouse anti-SMN monoclonal antibody (1:1,000), Mouse anti-β-actin or anti-GAPDH monoclonal antibody (1:10,000, for loading control).
- Secondary Antibody: HRP-conjugated anti-mouse IgG.
- Chemiluminescent substrate (ECL).
- Imaging system (e.g., ChemiDoc).

#### Protocol:

## Foundational & Exploratory





- Protein Extraction: Lyse cells or homogenized tissues on ice using RIPA buffer supplemented with protease inhibitors. Centrifuge at ~12,000 rpm for 20 min at 4°C to pellet debris. Collect the supernatant.
- Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
- Sample Preparation: Mix 20-30 μg of total protein from each sample with Laemmli sample buffer and boil at 95-100°C for 5 minutes.
- SDS-PAGE: Load the denatured samples onto an SDS-PAGE gel and run until adequate separation is achieved.
- Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.
- Blocking: Block the membrane for 1 hour at room temperature in blocking buffer to prevent non-specific antibody binding.
- Primary Antibody Incubation: Incubate the membrane with the primary anti-SMN antibody diluted in blocking buffer overnight at 4°C on a shaker.
- Washing: Wash the membrane 3 times for 5-10 minutes each with TBS-T.
- Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
- Washing: Repeat the washing step (Step 8).
- Detection: Apply the ECL substrate to the membrane and capture the chemiluminescent signal using an imaging system.
- Stripping and Re-probing: The same membrane can be stripped and re-probed with the loading control antibody (e.g., β-actin) to ensure equal protein loading.
- Densitometry Analysis: Quantify the band intensity for SMN and the loading control using image analysis software (e.g., ImageJ). Normalize the SMN band intensity to the



corresponding loading control band intensity.

## **Workflow Visualization**

The discovery and validation of splicing modulators like **branaplam** follows a structured workflow from high-throughput screening to in vivo validation.





Figure 3: General Workflow for Screening SMN2 Splicing Modulators

Click to download full resolution via product page

Figure 3: General Workflow for Screening SMN2 Splicing Modulators



### Conclusion

Branaplam stands as a pioneering example of a sequence-selective small molecule splicing modulator. Its development provided critical proof-of-concept for targeting RNA biology with orally available drugs to correct genetic defects at the level of pre-mRNA processing. The detailed understanding of its mechanism—stabilizing the U1 snRNP complex on SMN2 pre-mRNA—has informed the broader field of RNA-targeted therapeutics. Although its clinical path for SMA was halted, the data generated from its preclinical and clinical programs remain a valuable resource for researchers in neurodegenerative disease and drug development, highlighting both the immense potential and the complex challenges of modulating RNA splicing for therapeutic benefit.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Long-Term Comparative Efficacy and Safety of Risdiplam and Nusinersen in Children with Type 1 Spinal Muscular Atrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. smanewstoday.com [smanewstoday.com]
- 3. Novartis stops development of branaplam for SMA [sma-europe.eu]
- 4. curesma.org [curesma.org]
- 5. Novartis to pursue SMA drug branaplam in Huntington's disease Medical Conferences [conferences.medicom-publishers.com]
- 6. ClinicalTrials.gov [clinicaltrials.gov]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
- 8. smanewstoday.com [smanewstoday.com]
- To cite this document: BenchChem. [Branaplam as a Splicing Modulator of SMN2: A
  Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
  [https://www.benchchem.com/product/b560654#branaplam-as-a-splicing-modulator-of-smn2]



#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com